molecular formula C13H14BrF3N2O B6356562 (2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone CAS No. 1502628-61-6

(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B6356562
CAS No.: 1502628-61-6
M. Wt: 351.16 g/mol
InChI Key: LUHMHVJQBGQFIC-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, molecular formula, molecular weight, and others. For “(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone”, the molecular formula is C14H15BrF3NO and the molecular weight is 350.18 .

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets in a manner similar to other aromatic compounds, potentially through π-π stacking interactions or hydrogen bonding .

Biochemical Pathways

Without specific target identification, it is challenging to definitively state which biochemical pathways are affected by this compound. Aromatic compounds often interact with a variety of proteins and enzymes, potentially influencing multiple biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. Without specific studies on this compound, it is difficult to predict the exact influence of these factors .

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3N2O/c1-18-4-6-19(7-5-18)12(20)10-8-9(13(15,16)17)2-3-11(10)14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHMHVJQBGQFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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